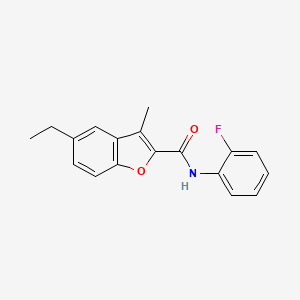
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the benzamide family and is commonly referred to as CMNB. In
作用機序
CMNB acts as a competitive inhibitor of PARP by binding to the enzyme's active site. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism has been studied extensively in the laboratory and has been shown to be effective in inducing cell death in cancer cells.
Biochemical and Physiological Effects:
CMNB has been shown to induce cell death in a variety of cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition, CMNB has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using CMNB in laboratory experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair and cancer development. However, one limitation of using CMNB is its toxicity, which can limit its use in certain experiments. It is important to use caution when handling CMNB and to follow proper safety protocols.
将来の方向性
There are several future directions for research involving CMNB. One area of interest is the development of more potent PARP inhibitors that can be used in cancer treatment. Another area of interest is the development of new therapeutic applications for CMNB, such as in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CMNB and its potential side effects.
In conclusion, 3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide is a valuable tool for scientific research due to its unique properties as a PARP inhibitor. Its synthesis method is effective in producing high yields of pure CMNB. CMNB has been shown to induce cell death in cancer cells and has potential therapeutic applications in the treatment of inflammatory diseases. However, caution should be taken when handling CMNB due to its toxicity. Future research should focus on the development of more potent PARP inhibitors and the exploration of new therapeutic applications for CMNB.
合成法
The synthesis of CMNB involves the reaction of 3-chloro-4-methylbenzoic acid with 2-methyl-3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with an amine such as methylamine to produce CMNB. This method has been widely used in the laboratory and has been proven to be effective in producing high yields of pure CMNB.
科学的研究の応用
CMNB has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This makes CMNB a valuable tool for studying the role of PARP in DNA repair and the development of cancer.
特性
IUPAC Name |
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-6-7-11(8-12(9)16)15(19)17-13-4-3-5-14(10(13)2)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYWRGWDHZPXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-(2-methyl-3-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)

![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
